![molecular formula C8H9N3O3 B2756969 [(4-Nitrophenyl)methyl]urea CAS No. 18740-35-7](/img/structure/B2756969.png)

[(4-Nitrophenyl)methyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

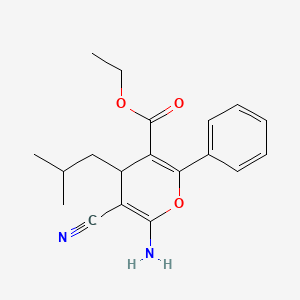

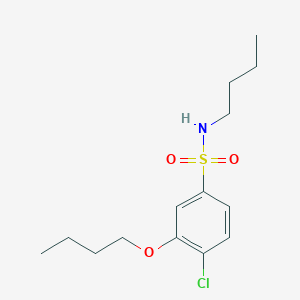

[(4-Nitrophenyl)methyl]urea is a chemical compound with the molecular formula C8H9N3O3 . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-nitrophenylmethyl group .

Synthesis Analysis

The synthesis of N-substituted ureas, such asThis compound, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications . Molecular Structure Analysis

The molecular structure ofThis compound consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy. Physical And Chemical Properties Analysis

The physical and chemical properties ofThis compound would depend on its exact molecular structure. Some general properties of urea derivatives include their diverse chemical and biological properties, which make them extensively employed in chemical, pharmaceutical, and agrochemical industries .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding Interactions and Complex Formation :

- 1,3-bis(4-nitrophenyl)urea interacts with various oxoanions through hydrogen bonding, forming complexes of varying stability. This interaction has implications in the understanding of molecular interactions and complex formations (Boiocchi et al., 2004).

Colorimetric Chemosensors :

- Urea derivatives including 4-nitrophenyl urea function as colorimetric sensors for detecting biologically important ions like fluoride and carboxylate anions. This has potential applications in biological and environmental monitoring (Kim et al., 2006).

Synthesis and Transformation of Urea Derivatives :

- 1-(2-Nitrophenyl)-1-phenylamine and related compounds have been transformed into urea derivatives, highlighting the versatility of urea compounds in chemical synthesis (BainCheryl et al., 2014).

Applications in Propellant Stabilizers :

- N-alkylation and O-alkylation of 1,3-diphenylureas, including those with 4-nitrophenyl groups, are used in the preparation of propellant stabilizer derivatives, demonstrating the compound's relevance in materials science and engineering (Curtis, 1988).

Gelation and Rheology Modification :

- Derivatives of 3-nitrophenyl urea are used in hydrogel formation, where the morphology and rheology of these gels can be tuned using different anions. This application is significant in material science, particularly in designing materials with specific physical properties (Lloyd & Steed, 2011).

Synthesis of N-Arylated Uracil Derivatives :

- Nitrophenyl-urea derivatives are used in the synthesis of N-arylated uracil derivatives, which are important in the development of novel pharmaceuticals and biologically active compounds (Gondela & Walczak, 2006).

Role in Polymerization Processes :

- N-aryl-N′-pyridyl ureas, including those with 4-nitrophenyl groups, are used as initiators in the ring-opening polymerization of epoxides, important in the field of polymer chemistry and materials engineering (Makiuchi et al., 2015).

Zukünftige Richtungen

The development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates used in large quantities is a must for sustainable industrial development . N-Substituted ureas are an important class of molecules having diverse applications, and a large number of urea derivatives are high production volume chemicals . Therefore, future research could focus on developing safer and more efficient methods for the synthesis of [(4-Nitrophenyl)methyl]urea and other N-substituted ureas.

Wirkmechanismus

Target of Action

Urea derivatives are known to have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals .

Mode of Action

The synthesis of n-substituted ureas, a class to which [(4-nitrophenyl)methyl]urea belongs, involves the nucleophilic addition of amines to potassium isocyanate . This reaction could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Urea derivatives are known to have a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Urea derivatives are known to have diverse applications in the chemical, pharmaceutical, and agrochemical industries, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

The synthesis of n-substituted ureas has been developed to be resource-efficient and environmentally friendly , suggesting that environmental factors may play a role in the action of this compound.

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVLKCKOMVXJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)